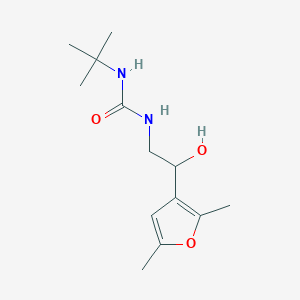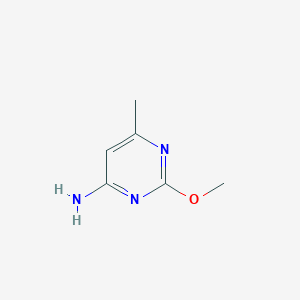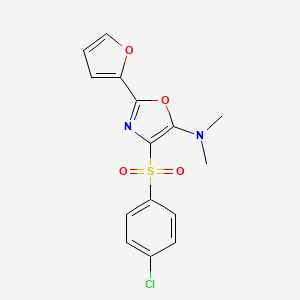![molecular formula C21H26ClN3O3S B2515317 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride CAS No. 1215561-07-1](/img/structure/B2515317.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of anti-emetic compounds with dimethylaminoethoxy and methylaminoethoxy groups has been reported, with yields ranging from 29% to 56% based on carbon dioxide . These syntheses typically involve reactions such as condensation and debenzylation steps, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as X-ray analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds. The presence of benzothiazole and dimethylaminoethyl groups in the compound of interest suggests that similar analytical methods could be used to determine its structure.
Chemical Reactions Analysis
The related compounds synthesized in the studies exhibit potential for further chemical reactions. For example, the presence of an N,O-bidentate directing group in a synthesized compound suggests suitability for metal-catalyzed C–H bond functionalization reactions . This implies that the compound of interest, with its benzothiazole core, may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide some insights. The compounds studied exhibit characteristics that can be deduced from their molecular structure, such as solubility, reactivity, and stability, which are often determined by functional groups present in the molecule. For instance, the presence of methoxy groups can influence the electron density and thus the reactivity of the aromatic system .
Wissenschaftliche Forschungsanwendungen
Hypoxia-Selective Antitumor Agents
Compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride have been explored for their potential as hypoxia-selective antitumor agents. These compounds exhibit cytotoxicity under hypoxic conditions, making them candidates for targeting tumor cells in low oxygen environments. The selectivity for hypoxic cells is a critical aspect of reducing side effects and improving the efficacy of cancer treatments (Palmer et al., 1996).
Chemical Synthesis and Protection Groups
The use of dimethoxybenzyl and related moieties as protecting groups in chemical synthesis has been documented. These groups are instrumental in the protection of nitrogen atoms during the synthesis of complex molecules, highlighting the versatility of dimethoxybenzyl derivatives in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Anticancer Activity
Derivatives of benzamide, including those with dimethylamino and methoxy substituents, have been evaluated for their anticancer activity. These compounds have shown potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
Gastrointestinal Motility Enhancement
Compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride, such as itopride hydrochloride, have been studied for their effects on gastrointestinal motility. Itopride, in particular, has shown to stimulate gastrointestinal tract activity, suggesting potential applications in the treatment of functional bowel disorders and gastroparesis (Tsubouchi et al., 2003).
Corrosion Inhibition
Benzothiazole derivatives, including those with dimethylamino and methoxy groups, have been investigated as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces can be crucial in extending the lifespan of metal components in industrial applications (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-14-6-8-15(9-7-14)20(25)24(13-12-23(2)3)21-22-18-16(26-4)10-11-17(27-5)19(18)28-21;/h6-11H,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKHMVZQLNXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)


![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)


![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)



